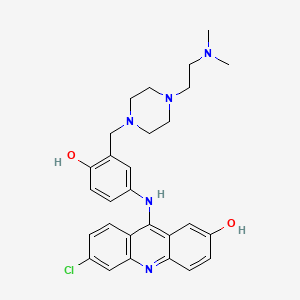

Ercc1-xpf-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H32ClN5O2 |

|---|---|

Molecular Weight |

506.0 g/mol |

IUPAC Name |

6-chloro-9-[3-[[4-[2-(dimethylamino)ethyl]piperazin-1-yl]methyl]-4-hydroxyanilino]acridin-2-ol |

InChI |

InChI=1S/C28H32ClN5O2/c1-32(2)9-10-33-11-13-34(14-12-33)18-19-15-21(4-8-27(19)36)30-28-23-6-3-20(29)16-26(23)31-25-7-5-22(35)17-24(25)28/h3-8,15-17,35-36H,9-14,18H2,1-2H3,(H,30,31) |

InChI Key |

BQWNIOWWZCEWFX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of ERCC1-XPF in DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) endonuclease is a critical heterodimeric protein complex essential for maintaining genomic integrity. It functions as a structure-specific nuclease, playing a pivotal role in multiple DNA repair pathways, including nucleotide excision repair (NER), interstrand crosslink (ICL) repair, and double-strand break (DSB) repair.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of the core functions of ERCC1-XPF, its enzymatic activity, and its intricate involvement in cellular responses to DNA damage. The guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this key DNA repair complex.

Core Function and Structure

The ERCC1-XPF complex is a structure-specific endonuclease that cleaves DNA at the junction between double-stranded and single-stranded regions, introducing a nick on the 5' side of the junction.[2][6] The heterodimer is composed of two subunits: ERCC1 and XPF (also known as ERCC4).

-

XPF: This subunit contains the catalytic nuclease domain responsible for the enzymatic activity of the complex.[4][8] It also possesses a helicase-like domain, which is catalytically inactive but contributes to DNA binding and protein-protein interactions.[2]

-

ERCC1: ERCC1 is the non-catalytic subunit and is essential for the proper function of the complex.[2] It plays a crucial role in recognizing and binding to specific DNA structures and mediates critical protein-protein interactions that recruit the complex to sites of DNA damage.[2][9] ERCC1 stabilizes the XPF protein; in the absence of ERCC1, XPF is unstable.[1][10]

The dimerization of ERCC1 and XPF occurs through the interaction of their respective C-terminal helix-hairpin-helix (HhH)2 domains.[2][9][11] This interaction is crucial for the stability and nuclease activity of the complex.

Role in DNA Repair Pathways

ERCC1-XPF is a versatile nuclease that participates in several distinct DNA repair pathways, each targeting different types of DNA lesions.

Nucleotide Excision Repair (NER)

NER is the primary pathway for removing bulky, helix-distorting DNA lesions, such as those induced by ultraviolet (UV) radiation (cyclobutane pyrimidine dimers and 6-4 photoproducts) and various chemical mutagens.[1][2] In NER, ERCC1-XPF is responsible for making the 5' incision to the DNA lesion.[1][6] The recruitment of ERCC1-XPF to the damaged site is mediated by its interaction with Xeroderma Pigmentosum group A (XPA) protein.[2][3] Following the 5' incision by ERCC1-XPF and a 3' incision by XPG nuclease, the damaged oligonucleotide is excised, and the resulting gap is filled by DNA polymerases and sealed by DNA ligase.[1]

Interstrand Crosslink (ICL) Repair

ICLs are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, blocking essential processes like transcription and replication.[12] ERCC1-XPF plays a crucial role in the "unhooking" step of ICL repair, where incisions are made on one strand on either side of the crosslink.[1][12][13] This action is fundamental to initiating the repair process, which often involves components of the Fanconi Anemia (FA) and homologous recombination (HR) pathways.[5][14][15] The endonuclease activity of ERCC1-XPF in ICL repair is enhanced through its interaction with the SLX4 protein scaffold.[3]

Double-Strand Break (DSB) Repair

ERCC1-XPF is also involved in certain sub-pathways of DSB repair, particularly those that involve the removal of non-homologous 3' single-stranded flaps.[2][4] This is critical for processes like single-strand annealing (SSA) and microhomology-mediated end joining (MMEJ), which are alternative, often error-prone, DSB repair mechanisms.[2][16] In SSA, ERCC1-XPF is responsible for cleaving the 3' overhangs that are not part of the annealed homologous regions.[3]

Quantitative Data on ERCC1-XPF Activity

The enzymatic activity and expression of ERCC1-XPF are critical determinants of cellular sensitivity to DNA damaging agents and have been quantified in various contexts.

| Parameter | Value/Observation | Cancer Type/Cell Line | Significance | Reference |

| ERCC1 mRNA Expression | Lower in patients with better response to cisplatin | Metastatic Colorectal Cancer | Predictive biomarker for chemotherapy response. | [1] |

| ERCC1 mRNA Expression | Reduced in patients with specific polymorphisms | Prostate Cancer | Genetic variants can influence ERCC1 levels. | [1] |

| ERCC1 Protein Expression | High levels correlate with poor overall survival | Non-small cell lung cancer, squamous cell carcinoma, ovarian cancer | Prognostic marker and indicator of chemoresistance. | [2] |

| ERCC1 Protein Expression | Very low levels | Testicular Cancers | Contributes to high sensitivity to cisplatin. | [2] |

| ERCC1/XPF mRNA & Protein Levels | Increased after cisplatin treatment | Melanoma and Ovarian Cancer Cell Lines | Upregulation of the repair complex in response to DNA damage. | [2] |

| ERCC1 and XPF Protein Expression | Lower in tumor tissues compared to adjacent tissues | Hepatocellular Carcinoma | Potential role in tumor suppression. | [17] |

| IC50 of ERCC1-XPF Inhibitor (B5) | 0.49 µM | In vitro assay | Demonstrates the potential for potent small molecule inhibitors. | [18] |

Experimental Protocols

In Vitro Nuclease Activity Assay (Fluorescence-based)

This assay measures the endonuclease activity of purified ERCC1-XPF on a synthetic DNA substrate.

Methodology:

-

Substrate Design: A stem-loop DNA substrate is synthesized with a 5' fluorescent dye (e.g., 6-FAM) and a 3' quencher (e.g., Dabcyl).[19] In its intact, hairpin form, the quencher suppresses the fluorescence of the dye.

-

Reaction Setup: The reaction mixture contains the purified ERCC1-XPF protein, the fluorescently labeled DNA substrate, and a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM NaCl, 0.75 mM MnCl₂, 0.5 mM DTT).[19][20]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C).[20]

-

Measurement: Upon cleavage of the stem-loop by ERCC1-XPF, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.[19] This increase is monitored in real-time using a microplate reader.[19][20]

-

Data Analysis: The rate of increase in fluorescence is proportional to the nuclease activity of ERCC1-XPF.

Co-immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to determine if two proteins interact within a cell.

Methodology:

-

Cell Lysis: Cells are lysed to release proteins while maintaining protein-protein interactions.

-

Antibody Incubation: An antibody specific to a "bait" protein (e.g., ERCC1) is added to the cell lysate.

-

Immunoprecipitation: Protein A/G beads are added to bind to the antibody, thus pulling the antibody-bait protein complex out of solution.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the "prey" protein (e.g., XPF) to detect its presence.

Cellular Sensitivity (MTS) Assay

This assay measures cell viability and proliferation to assess the sensitivity of cells to DNA damaging agents.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Drug Treatment: Cells are treated with varying concentrations of a DNA damaging agent (e.g., cisplatin) with or without an ERCC1-XPF inhibitor.[21]

-

Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).

-

MTS Reagent Addition: MTS reagent is added to each well. Viable, metabolically active cells convert the MTS tetrazolium compound into a colored formazan product.

-

Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. This data is used to determine the IC50 (half-maximal inhibitory concentration) of the drug.

ERCC1-XPF as a Therapeutic Target

The overexpression of ERCC1 is linked to resistance to platinum-based chemotherapies in several cancers.[1][2][13] Therefore, inhibiting the function of the ERCC1-XPF complex is a promising strategy to sensitize cancer cells to these drugs.[2][21][22][23] Small molecule inhibitors targeting the ERCC1-XPF protein-protein interaction have been developed and have shown to act synergistically with agents like cisplatin and mitomycin C.[22]

Conclusion

ERCC1-XPF is a cornerstone of the DNA damage response, with indispensable roles in multiple repair pathways. Its structure-specific endonuclease activity is tightly regulated through protein-protein interactions and is critical for removing a wide array of DNA lesions. The level of ERCC1-XPF expression has significant clinical implications, serving as both a prognostic marker and a predictor of therapeutic response. The ongoing development of inhibitors targeting this complex holds great promise for overcoming chemoresistance and improving cancer treatment outcomes. A thorough understanding of the molecular mechanisms governing ERCC1-XPF function is paramount for researchers and clinicians working to leverage the DNA repair machinery for therapeutic benefit.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ERCC1-XPF Endonuclease Facilitates DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. XPF–ERCC1: Linchpin of DNA crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ERCC1 - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. The active site of the DNA repair endonuclease XPF–ERCC1 forms a highly conserved nuclease motif - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structure of the human ERCC1/XPF interaction domains reveals a complementary role for the two proteins in nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of individual ERCC1 and XPF subunits in DNA nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping of interaction domains between human repair proteins ERCC1 and XPF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multiple roles of ERCC1-XPF in mammalian interstrand crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. XPF–ERCC1: Linchpin of DNA crosslink repair | PLOS Genetics [journals.plos.org]

- 15. XPF-ERCC1 Participates in the Fanconi Anemia Pathway of Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA repair endonuclease ERCC1–XPF as a novel therapeutic target to overcome chemoresistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expression and Clinical Significance of ERCC1 and XPF in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence-based incision assay for human XPF–ERCC1 activity identifies important elements of DNA junction recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unveiling Novel ERCC1–XPF Complex Inhibitors: Bridging the Gap from In Silico Exploration to Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Small molecule inhibitors of ERCC1-XPF protein-protein interaction synergize alkylating agents in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Multiple roles of the ERCC1-XPF endonuclease in DNA repair and resistance to anticancer drugs. | Semantic Scholar [semanticscholar.org]

Structural Basis of ERCC1-XPF Inhibition by IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis for the inhibition of the ERCC1-XPF endonuclease complex by the small molecule inhibitor, ERCC1-XPF-IN-1. This inhibitor, also identified in scientific literature as compound B5 and subsequently as B9, represents a significant advancement in the development of targeted therapies to enhance the efficacy of DNA-damaging cancer treatments.

Introduction to ERCC1-XPF and its Inhibition

The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) complex is a critical structure-specific endonuclease involved in multiple DNA repair pathways, most notably the Nucleotide Excision Repair (NER) pathway.[1][2][3] The NER pathway is essential for removing bulky DNA lesions, such as those induced by UV radiation and platinum-based chemotherapeutic agents like cisplatin.[3] High expression levels of ERCC1-XPF in tumors are often associated with resistance to these therapies.[4]

ERCC1-XPF functions as an obligate heterodimer, where XPF contains the catalytic nuclease domain, and ERCC1 plays a crucial role in substrate recognition and positioning of the complex onto the DNA.[5] The interaction between the two proteins is mediated by their C-terminal double helix-hairpin-helix (HhH2) domains and is essential for the stability and activity of the complex.[5] Disruption of this protein-protein interaction (PPI) presents a compelling strategy for inhibiting ERCC1-XPF activity.

This compound was rationally designed as a potent inhibitor that disrupts the ERCC1-XPF interaction.[1][2][3] By targeting the heterodimerization interface, IN-1 effectively abrogates the endonuclease activity of the complex, thereby sensitizing cancer cells to DNA-damaging agents.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized through a series of in vitro and cell-based assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay Type | Description | Reference |

| IC50 | 0.49 µM | Fluorescence-Based Endonuclease Assay | Concentration of IN-1 required to inhibit 50% of the ERCC1-XPF endonuclease activity in a cell-free system. | [1][2][3] |

| Binding Affinity | Improved over parent compound | In Silico Molecular Dynamics | Computational studies predicted enhanced binding affinity to the XPF HhH2 domain compared to the parent compound F06. | [1][6] |

| Cellular Activity | Significant inhibition of CPD removal | Cellular NER Assay | Demonstrated inhibition of the removal of UV-induced cyclobutane pyrimidine dimers (CPDs) in colorectal cancer cells. | [3] |

| Chemosensitization | Potentiation of cyclophosphamide toxicity | Cellular Viability Assay | Increased the cytotoxic effect of the DNA cross-linking agent cyclophosphamide in colorectal cancer cells. | [3] |

Structural Basis of Inhibition

The development of this compound was guided by a structure-based drug design approach, leveraging the known crystal structure of the ERCC1-XPF HhH2 heterodimerization domains (PDB ID: 1Z00).[1][5] The inhibitor was designed to mimic the key interactions of the ERCC1 subunit within a hydrophobic pocket on the surface of the XPF HhH2 domain.

Mechanism of Action: this compound acts as a protein-protein interaction inhibitor. It competitively binds to a pocket on the HhH2 domain of XPF that is normally occupied by a critical phenylalanine residue (Phe293) from ERCC1.[7][8] By occupying this pocket, IN-1 physically obstructs the binding of ERCC1 to XPF, leading to the destabilization of the heterodimer and a loss of endonuclease activity.

Molecular Interactions: Computational modeling and molecular dynamics simulations have elucidated the putative binding mode of IN-1.[1][6] The inhibitor is predicted to form a network of hydrophobic and polar interactions within the XPF binding pocket, thereby achieving its high affinity and inhibitory potency. The rational design involved modifications to a parent compound (F06) to optimize these interactions.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

Recombinant Human ERCC1-XPF Protein Purification

-

Expression: Full-length human XPF and ERCC1 are co-expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. A purification tag (e.g., 6xHis-tag) is typically appended to one of the subunits (e.g., ERCC1) to facilitate purification.

-

Lysis: Infected Sf9 cells are harvested and lysed in a buffer containing a mild detergent (e.g., 0.01% CHAPS), protease inhibitors, and DNase.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA agarose column. The column is washed extensively to remove non-specifically bound proteins.

-

Elution: The ERCC1-XPF complex is eluted using a buffer containing imidazole.

-

Size-Exclusion Chromatography: The eluted fractions are further purified by gel filtration chromatography (e.g., Superdex 200 column) to separate the heterodimer from aggregates and other contaminants.

-

Concentration and Storage: The purified protein is concentrated and stored at -80°C in a buffer containing glycerol.

Fluorescence-Based Endonuclease Activity Assay

This assay measures the cleavage of a specific DNA substrate by ERCC1-XPF in real-time.[9][10][11]

-

Substrate Design: A stem-loop oligonucleotide substrate is used, which is labeled with a fluorophore (e.g., 6-FAM) at the 5'-end and a quencher (e.g., Dabcyl) at the 3'-end. In its intact state, the fluorescence is quenched due to the proximity of the fluorophore and quencher.

-

Reaction Mixture: The reaction is performed in a 96-well plate. Each well contains the reaction buffer (e.g., 25 mM HEPES pH 8.0, 40 mM NaCl, 10% glycerol, 0.5 mM β-mercaptoethanol, 0.1 mg/ml BSA), a divalent metal cofactor (e.g., 0.4 mM MnCl2), and the DNA substrate (e.g., 100 fmol).[12]

-

Inhibitor Addition: Varying concentrations of this compound (or vehicle control) are added to the wells.

-

Initiation of Reaction: The reaction is initiated by the addition of purified ERCC1-XPF protein (e.g., 20-200 fmol).

-

Fluorescence Reading: The fluorescence intensity is measured over time at 30°C using a microplate reader. Cleavage of the substrate by ERCC1-XPF separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Proximity Ligation Assay (PLA) for ERCC1-XPF Interaction

The Proximity Ligation Assay (PLA) is an immunofluorescence-based method to visualize and quantify protein-protein interactions in situ.[13][14][15][16]

-

Cell Culture and Treatment: Cells (e.g., A549 lung cancer cells) are cultured on coverslips and treated with this compound or a vehicle control for a specified period.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Primary Antibody Incubation: The cells are incubated with a pair of primary antibodies raised in different species that specifically recognize ERCC1 and XPF.

-

PLA Probe Incubation: The cells are then incubated with secondary antibodies that are conjugated to unique oligonucleotides (PLA probes). These probes will bind to the primary antibodies.

-

Ligation: If the ERCC1 and XPF proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are joined together by a ligase to form a circular DNA molecule.

-

Amplification: The circular DNA is amplified by a rolling-circle amplification mechanism using a polymerase, generating a long DNA product that remains anchored to the site of the interaction.

-

Detection: The amplified DNA is visualized by the hybridization of fluorescently labeled oligonucleotides.

-

Imaging and Quantification: The cells are imaged using a fluorescence microscope. The number of fluorescent spots per cell, representing individual ERCC1-XPF interactions, is quantified using image analysis software. A decrease in the number of spots in inhibitor-treated cells compared to control cells indicates disruption of the protein-protein interaction.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the inhibition of ERCC1-XPF by IN-1.

References

- 1. researchgate.net [researchgate.net]

- 2. Computer-aided drug design of small molecule inhibitors of the ERCC1-XPF protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro cell-free/cell-based biological evaluations of novel ERCC1-XPF inhibitors targeting DNA repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The structure of the human ERCC1/XPF interaction domains reveals a complementary role for the two proteins in nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence-based incision assay for human XPF–ERCC1 activity identifies important elements of DNA junction recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence-based incision assay for human XPF-ERCC1 activity identifies important elements of DNA junction recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The active site of the DNA repair endonuclease XPF–ERCC1 forms a highly conserved nuclease motif - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the ERCC1-XPF Nucleotide Excision Repair Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ERCC1-XPF endonuclease and its critical role in the nucleotide excision repair (NER) pathway. We will delve into the molecular mechanisms of NER, the regulation of ERCC1-XPF activity, its interplay with other DNA repair pathways, and its significance as a therapeutic target in cancer. This document is intended to be a valuable resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Concepts of the ERCC1-XPF Pathway

The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) complex is a heterodimeric, structure-specific endonuclease essential for multiple DNA repair pathways, most notably nucleotide excision repair (NER). This pathway is the primary mechanism for removing a wide variety of bulky DNA lesions, including those induced by ultraviolet (UV) radiation and certain chemotherapeutic agents.

1.1. The Nucleotide Excision Repair (NER) Pathway

NER is a highly conserved DNA repair mechanism that can be broadly divided into two sub-pathways:

-

Global Genome NER (GG-NER): This pathway surveys the entire genome for bulky, helix-distorting DNA lesions.

-

Transcription-Coupled NER (TC-NER): This pathway specifically removes DNA lesions that block transcription by stalling RNA polymerase II.

Both sub-pathways converge into a common sequence of events: damage recognition, unwinding of the DNA around the lesion, dual incision of the damaged strand, excision of the damage-containing oligonucleotide, DNA synthesis to fill the gap, and ligation to restore the integrity of the DNA strand.

1.2. The Role of ERCC1-XPF in NER

The ERCC1-XPF heterodimer is responsible for making the crucial 5' incision to the DNA lesion during the NER process[1][2]. XPF contains the catalytic nuclease domain, while ERCC1 is catalytically inactive but essential for the proper positioning and activity of the complex. ERCC1 mediates the interaction with Xeroderma Pigmentosum group A (XPA) protein, which is critical for recruiting the endonuclease to the site of damage[3]. The coordinated action of ERCC1-XPF (5' incision) and XPG (3' incision) excises a 24-32 nucleotide-long DNA fragment containing the lesion[4].

1.3. Beyond NER: The Multifaceted Roles of ERCC1-XPF

The importance of ERCC1-XPF extends beyond NER. This versatile endonuclease also participates in:

-

Interstrand Crosslink (ICL) Repair: ICLs are highly toxic lesions that covalently link the two strands of DNA. ERCC1-XPF, in conjunction with the Fanconi Anemia (FA) pathway proteins and the SLX4 scaffold protein, plays a key role in the "unhooking" of the ICL, a critical step in their repair[1][3][5][6][7].

-

Double-Strand Break (DSB) Repair: ERCC1-XPF is involved in certain DSB repair pathways, such as single-strand annealing (SSA), where it removes non-homologous 3' tails from DNA ends to allow for proper ligation.

-

Telomere Maintenance: The complex is also implicated in the maintenance of telomere integrity.

Quantitative Data on ERCC1-XPF Activity and Interactions

Understanding the quantitative aspects of ERCC1-XPF function is crucial for building accurate models of DNA repair and for the development of targeted therapies. The following tables summarize key quantitative data related to ERCC1-XPF activity and its interactions with DNA and other proteins.

| Parameter | Value | Substrate/Partner | Method | Reference |

| Enzyme Kinetics | ||||

| kcat | 0.19 min-1 | Stem-loop DNA | Fluorescence-based assay | |

| Km | 19.2 nM | Stem-loop DNA | Fluorescence-based assay | |

| DNA Binding Affinity | ||||

| Kd (ssDNA) | ~0.2 µM | Single-stranded DNA | Surface Plasmon Resonance | |

| Protein-Protein Interaction | ||||

| Kd (ERCC1-XPF) | ~5 nM | XPF | Surface Plasmon Resonance | |

| Kd (ERCC1-XPA) | Sub-micromolar | XPA | Isothermal Titration Calorimetry | [3] |

Table 1: Quantitative Parameters of ERCC1-XPF Function. This table provides a summary of the catalytic efficiency and binding affinities of the ERCC1-XPF complex.

| Cell Line | Repair Efficiency (% of CPDs removed in 24h) | Method | Reference |

| 293T | 75% | ELISA | [4] |

| SW480 | 33% | ELISA | [4] |

| 293T | 44% | Oligonucleotide Retrieval Assay (ORA) | [6] |

| SW480 | 0.5% | Oligonucleotide Retrieval Assay (ORA) | [6] |

Table 2: Nucleotide Excision Repair Efficiency in Different Cell Lines. This table illustrates the varying capacities of different cell lines to repair UV-induced cyclobutane pyrimidine dimers (CPDs).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ERCC1-XPF pathway.

3.1. In Vitro Nucleotide Excision Repair (NER) Assay

This assay measures the ability of a cell extract to perform the incision/excision steps of NER on a damaged DNA substrate.

Reagents:

-

HeLa or other suitable cell line nuclear extract

-

Plasmid DNA containing a site-specific lesion (e.g., cisplatin adduct, UV-induced CPD)

-

Reaction Buffer (e.g., 45 mM HEPES-KOH pH 7.8, 70 mM KCl, 7.4 mM MgCl2, 0.9 mM DTT, 0.4 mM EDTA, 2 mM ATP, 20 µM each of dGTP, dCTP, dTTP, and 4 µM [α-³²P]dATP)

-

Human Replication Protein A (RPA)

-

Stop Buffer (e.g., 0.5% SDS, 20 mM EDTA)

-

Proteinase K

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Ethanol

-

Denaturing polyacrylamide gel (e.g., 8%)

-

Phosphorimager screen and scanner

Protocol:

-

Prepare the reaction mixture containing the reaction buffer, damaged plasmid DNA, and RPA.

-

Add the cell nuclear extract to the reaction mixture to initiate the repair reaction.

-

Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding the Stop Buffer and Proteinase K.

-

Incubate at 37°C for 15 minutes to digest proteins.

-

Extract the DNA using phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

-

Resuspend the DNA pellet in a suitable loading buffer.

-

Resolve the excised DNA fragments on a denaturing polyacrylamide gel.

-

Expose the gel to a phosphorimager screen and quantify the amount of excised product.

3.2. Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. It can be adapted to measure DNA repair by assessing the removal of DNA lesions over time.

Reagents:

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Microscope slides

Protocol:

-

Embed cells in low melting point agarose on a pre-coated microscope slide.

-

Lyse the cells in Lysis Solution to remove membranes and proteins, leaving behind the nucleoid.

-

Incubate the slides in Alkaline Electrophoresis Buffer to unwind the DNA.

-

Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

-

Neutralize the slides and stain the DNA.

-

Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail using image analysis software. The extent of the comet tail is proportional to the amount of DNA damage.

3.3. Proximity Ligation Assay (PLA)

PLA is a powerful technique to visualize and quantify protein-protein interactions in situ. This can be used to study the interaction of ERCC1-XPF with its various binding partners.

Reagents:

-

Primary antibodies raised in different species against the two proteins of interest (e.g., rabbit anti-ERCC1 and mouse anti-XPF).

-

PLA probes (secondary antibodies conjugated to oligonucleotides).

-

Ligation solution containing ligase.

-

Amplification solution containing polymerase and fluorescently labeled oligonucleotides.

-

Mounting medium with DAPI.

-

Microscope slides or coverslips with fixed and permeabilized cells.

Protocol:

-

Incubate the fixed and permeabilized cells with the primary antibodies.

-

Wash the cells and incubate with the PLA probes.

-

If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.

-

Amplify the circular DNA molecule via rolling circle amplification using a fluorescently labeled probe.

-

Visualize the resulting fluorescent spots, each representing a protein-protein interaction, using a fluorescence microscope.

-

Quantify the number of spots per cell to measure the extent of the interaction.

Signaling Pathways and Regulation of ERCC1-XPF

The activity and expression of ERCC1-XPF are tightly regulated to ensure efficient DNA repair and prevent genomic instability.

4.1. Transcriptional Regulation

The expression of ERCC1 and XPF is regulated by various transcription factors. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK signaling cascade, has been shown to upregulate the expression of ERCC1 in response to certain stimuli, including some DNA damaging agents.

4.2. Post-Translational Modifications

Post-translational modifications play a crucial role in modulating the function of ERCC1-XPF.

-

Ubiquitination: ERCC1 is subject to ubiquitination, which can target it for proteasomal degradation. The deubiquitinase USP45 has been identified as a key regulator that removes ubiquitin from ERCC1, thereby stabilizing the protein and promoting DNA repair[8]. The specific E3 ligase responsible for ERCC1 ubiquitination is an area of active investigation.

-

Phosphorylation: While the precise phosphorylation sites and their functional consequences are still being fully elucidated, it is known that components of the MAPK pathway can influence ERCC1-XPF activity, suggesting a role for phosphorylation in its regulation.

Visualizing the ERCC1-XPF Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and interactions involving ERCC1-XPF.

Figure 1: The Nucleotide Excision Repair (NER) Pathway.

Figure 2: The Interstrand Crosslink (ICL) Repair Pathway.

Figure 3: Regulation of ERCC1 Expression and Stability.

ERCC1-XPF as a Therapeutic Target

The central role of ERCC1-XPF in repairing DNA damage induced by platinum-based chemotherapies and other DNA cross-linking agents makes it a compelling target for drug development. High levels of ERCC1 expression in tumors are often associated with resistance to these therapies. Therefore, inhibitors of ERCC1-XPF could potentially sensitize cancer cells to chemotherapy, leading to improved treatment outcomes.

Several strategies are being explored to inhibit ERCC1-XPF function, including:

-

Small molecule inhibitors: These molecules aim to either block the catalytic activity of the XPF nuclease domain or disrupt the interaction between ERCC1 and XPF, which is essential for the stability and function of the complex.

-

Targeting protein-protein interactions: Developing molecules that interfere with the interaction between ERCC1 and XPA could specifically inhibit the NER pathway without affecting the other functions of ERCC1-XPF.

The development of potent and specific ERCC1-XPF inhibitors holds great promise for overcoming chemoresistance and improving the efficacy of existing cancer treatments.

Conclusion

The ERCC1-XPF endonuclease is a cornerstone of the DNA damage response, with a critical role in nucleotide excision repair and other essential repair pathways. Its intricate regulation through transcriptional control and post-translational modifications highlights its importance in maintaining genomic stability. The wealth of quantitative data and detailed experimental protocols now available provides a solid foundation for further research into its complex biology. As our understanding of the ERCC1-XPF pathway deepens, so too does the potential for developing novel therapeutic strategies that exploit its central role in DNA repair to combat cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Disruption of DNA repair in cancer cells by ubiquitination of a destabilising dimerization domain of nucleotide excision repair protein ERCC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. A Rapid Assay for Measuring Nucleotide Excision Repair by Oligonucleotide Retrieval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. The active site of the DNA repair endonuclease XPF–ERCC1 forms a highly conserved nuclease motif - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the sites in MAP kinase kinase-1 phosphorylated by p74raf-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Affected by Ercc1-xpf-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor Ercc1-xpf-IN-1 and its impact on cellular pathways. This compound is a potent and high-affinity inhibitor of the ERCC1-XPF endonuclease complex, a critical component of multiple DNA repair pathways. By inhibiting this complex, this compound sensitizes cancer cells to DNA-damaging agents, presenting a promising avenue for therapeutic development. This document details the mechanism of action of this compound, the specific cellular pathways it affects, quantitative data from key experiments, and detailed experimental protocols. Visualizations of the affected signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its function and experimental application.

Introduction to this compound

This compound is a small molecule inhibitor designed to target the protein-protein interaction between the Excision Repair Cross-Complementation group 1 (ERCC1) and the Xeroderma Pigmentosum group F (XPF) proteins. This heterodimer forms a structure-specific endonuclease that plays a crucial role in the Nucleotide Excision Repair (NER) pathway, as well as in the repair of DNA interstrand crosslinks (ICLs) and double-strand breaks (DSBs).[1][2] By disrupting the function of the ERCC1-XPF complex, this compound effectively hampers the cell's ability to repair a broad range of DNA lesions.[3] This inhibitory action leads to the potentiation of cytotoxicity of DNA damaging agents like UV radiation and chemotherapeutics such as cyclophosphamide.[3][4]

Core Cellular Pathway Affected: Nucleotide Excision Repair (NER)

The primary cellular pathway affected by this compound is the Nucleotide Excision Repair (NER) pathway. NER is a versatile DNA repair mechanism responsible for removing a wide variety of bulky, helix-distorting DNA lesions, including cyclobutane pyrimidine dimers (CPDs) caused by UV radiation.[5]

The NER pathway can be broadly divided into two sub-pathways: Global Genome NER (GG-NER) and Transcription-Coupled NER (TC-NER). Both pathways converge on a common set of steps for lesion removal. This compound inhibits the crucial incision step in this process.

Mechanism of NER Inhibition by this compound

-

Damage Recognition: In GG-NER, the XPC-RAD23B complex recognizes the DNA lesion. In TC-NER, a stalled RNA polymerase II signals the presence of damage.

-

DNA Unwinding: The TFIIH complex is recruited to the damage site and unwinds the DNA, creating a bubble of approximately 30 nucleotides around the lesion.

-

Pre-incision Complex Formation: XPA and RPA proteins bind to the bubble, stabilizing it and verifying the damage.

-

Dual Incision (Target of this compound): The ERCC1-XPF endonuclease is recruited to the 5' side of the lesion, and the XPG endonuclease is recruited to the 3' side. ERCC1-XPF makes an incision on the 5' side of the damaged strand. This compound inhibits this specific endonuclease activity.

-

Excision: The single-stranded DNA fragment containing the lesion is excised.

-

DNA Synthesis and Ligation: DNA polymerase fills the resulting gap, and DNA ligase seals the nick to complete the repair.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Assay | Reference |

| IC50 | 0.49 µM | In vitro fluorescence-based endonuclease assay | [3][4] |

| Cell Line | HCT-116 (colorectal cancer) | ||

| Treatment | This compound (2 µM) | Immunofluorescence for CPDs | [4] |

| Effect | Significant inhibition of CPD removal over 24 hours | ||

| Cell Line | HCT-116 (colorectal cancer) | ||

| Treatment | This compound (2 and 4 µM) + Cyclophosphamide | Cell viability assay | [4] |

| Effect | Significant sensitization to cyclophosphamide | ||

| Cell Line | HCT-116 (colorectal cancer) | ||

| Treatment | This compound (5-20 µM) for 72 hours | Cell viability assay | [4] |

| Effect | ~95% cell survival at 5 µM |

Table 1: In vitro and Cellular Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| Metabolism | Moderate | Human liver microsomes | [4] |

| log D (pH 7.4) | 2.01 | [4] | |

| Efflux Ratio | ≥ 43.39 | [4] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

Detailed Experimental Protocols

In Vitro Fluorescence-Based ERCC1-XPF Endonuclease Assay

This assay measures the ability of this compound to inhibit the endonuclease activity of the purified ERCC1-XPF complex.[6][7]

Principle: A stem-loop DNA substrate is labeled with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., dabcyl) at the 3' end. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by ERCC1-XPF, the fluorophore-containing fragment is released, leading to an increase in fluorescence that can be measured over time.

Materials:

-

Purified recombinant human ERCC1-XPF protein

-

Stem-loop DNA substrate: [6-FAM]-5'-CAGCGCTCGG(T)20CCGAGCGCTG-3'-[Dabcyl]

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 20 mM NaCl, 0.5 mM DTT, 0.75 mM MnCl2

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the stem-loop DNA substrate (final concentration 100 nM).

-

Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the purified ERCC1-XPF protein (final concentration ~3 nM) to all wells except the no-enzyme control to initiate the reaction.

-

Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at 25°C at regular intervals for a set period (e.g., 12 minutes).

-

Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

-

Plot the reaction velocities against the inhibitor concentration to determine the IC50 value.

Cellular Repair of Cyclobutane Pyrimidine Dimers (CPD) Assay

This immunofluorescence-based assay quantifies the inhibition of NER in cells by measuring the removal of UV-induced CPDs over time.[6]

Principle: Cells are exposed to UVC radiation to induce CPD formation. After treatment with this compound, the remaining CPDs at different time points are detected using a specific primary antibody and a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of unrepaired CPDs, is then quantified.

Materials:

-

HCT-116 cells

-

Cell culture medium and supplements

-

UVC light source

-

This compound stock solution (in DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: Mouse anti-thymine dimer monoclonal antibody

-

Secondary antibody: Fluorescently labeled anti-mouse IgG

-

DAPI for nuclear counterstaining

-

Fluorescence microscope and image analysis software

Procedure:

-

Seed HCT-116 cells on coverslips in a petri dish and allow them to adhere overnight.

-

Wash the cells with PBS and irradiate with UVC (e.g., 10 J/m²).

-

Incubate the cells with medium containing this compound (e.g., 2 µM) or vehicle control (DMSO) for various time points (e.g., 0, 6, 12, 24 hours).

-

At each time point, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate with the primary anti-CPD antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of CPD staining in the nuclei using image analysis software. The percentage of CPDs remaining is calculated relative to the 0-hour time point.

Cell Viability Assay for Potentiation of Cyclophosphamide

This assay determines the ability of this compound to enhance the cytotoxic effects of the DNA crosslinking agent cyclophosphamide.[4]

Principle: Cell viability is measured after treating cells with cyclophosphamide in the presence or absence of this compound. A decrease in cell viability in the combination treatment compared to the single-agent treatments indicates potentiation.

Materials:

-

HCT-116 cells

-

96-well cell culture plates

-

Cyclophosphamide stock solution

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)

-

Plate reader (absorbance or fluorescence/luminescence)

Procedure:

-

Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of cyclophosphamide, both in the presence of a fixed concentration of this compound (e.g., 2 µM and 4 µM) and in its absence (vehicle control).

-

Include controls for untreated cells and cells treated with this compound alone.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance, fluorescence, or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the effect of this compound on the IC50 of cyclophosphamide.

Conclusion

This compound is a valuable research tool for investigating the roles of the ERCC1-XPF endonuclease in DNA repair and for exploring the therapeutic potential of inhibiting this complex. Its ability to block the NER pathway and sensitize cancer cells to DNA-damaging agents highlights the importance of DNA repair mechanisms in cancer therapy. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the applications of this compound and similar inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The ERCC1 and ERCC4 (XPF) genes and gene products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro cell-free/cell-based biological evaluations of novel ERCC1-XPF inhibitors targeting DNA repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. embopress.org [embopress.org]

- 6. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Specificity of Small Molecule Inhibitors Targeting the ERCC1-XPF Endonuclease Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) heterodimeric complex is a structure-specific endonuclease crucial for multiple DNA repair pathways, including Nucleotide Excision Repair (NER), Interstrand Crosslink (ICL) repair, and Double-Strand Break (DSB) repair.[1][2] Its central role in repairing DNA damage induced by platinum-based chemotherapeutics and other DNA-damaging agents has made it a compelling target for the development of small molecule inhibitors to overcome chemoresistance in cancer therapy.[3][4] This technical guide provides an in-depth analysis of the specificity of identified small molecule inhibitors of the ERCC1-XPF complex, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows. While a specific inhibitor designated "Ercc1-xpf-IN-1" is not prominently described in the reviewed literature, this guide focuses on well-characterized inhibitors identified through screening efforts.

Core Function of ERCC1-XPF

The ERCC1-XPF complex functions as a 5'-3' structure-specific endonuclease.[5][6] ERCC1, the catalytically inactive subunit, is essential for DNA binding and stabilizing the XPF subunit, which contains the active nuclease domain.[7][8] The complex recognizes and cleaves DNA at junctions between double-stranded and single-stranded regions, such as stem-loops and 3' overhangs.[1][7] This activity is critical for excising damaged DNA segments during NER and for processing intermediates in ICL and DSB repair.[2][4][9]

Quantitative Data on ERCC1-XPF Inhibitors

Several small molecule inhibitors of ERCC1-XPF have been identified and characterized. The following table summarizes the available quantitative data for two such inhibitors, referred to here by their National Cancer Institute (NCI) identifiers.

| Compound ID | Target | Assay Type | IC50 Value | Reference |

| NSC143099 (Hit 1) | ERCC1-XPF Endonuclease Activity | Gel-based nuclease assay | ~25 nM | [10] |

| NSC16168 (Hit 2) | ERCC1-XPF Endonuclease Activity | Gel-based nuclease assay | ~500 nM | [10][11] |

Specificity of ERCC1-XPF Inhibitors

A critical aspect of developing effective therapeutic agents is ensuring their specificity for the intended target. The identified ERCC1-XPF inhibitors have been evaluated for their specificity through secondary screens against other non-related endonucleases.

Key Findings on Specificity:

-

Selective Inhibition: Primary screens identified compounds that inhibit ERCC1-XPF activity in the nanomolar range.[5][11]

-

Counter-Screening: These hits were validated in secondary screens against other endonucleases, such as HhaI and XPG, to confirm their specificity for ERCC1-XPF.[6][11] The identified inhibitors displayed no significant inhibitory effect on these other endonucleases.[6]

-

Mechanism of Action: Electrophoretic mobility shift assays (EMSAs) have demonstrated that these inhibitors do not prevent the ERCC1-XPF complex from binding to DNA.[5][6] This indicates that the inhibitory action is directed at the nuclease activity of the complex rather than its DNA binding function.[10]

-

Protein Stability: Studies have also shown that these compounds do not affect the protein stability of ERCC1, suggesting they do not disrupt the ERCC1-XPF heterodimerization, which would otherwise lead to protein degradation.[10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the specificity and efficacy of ERCC1-XPF inhibitors.

High-Throughput Screening (HTS) for ERCC1-XPF Inhibitors

A fluorescence-based HTS assay was developed to identify small molecules that specifically inhibit the endonuclease activity of ERCC1-XPF.[6][11]

Workflow:

-

Substrate Design: A specialized DNA substrate is used, which upon cleavage by ERCC1-XPF, results in a measurable change in fluorescence.[11]

-

Screening: A library of chemical compounds, such as the NCI-DTP diversity set, is screened for their ability to inhibit the endonuclease activity.[6]

-

Hit Identification: A decrease in the fluorescence signal indicates inhibition of ERCC1-XPF activity, identifying potential "hits".[11]

In Vitro Gel-Based Nuclease Assay

This assay is used to validate the inhibitory activity of the hits identified from the HTS and to determine their IC50 values.[5][11]

Methodology:

-

Substrate Preparation: A forked DNA substrate is radiolabeled, typically at the 5' end with 32P.[11] This substrate is designed to be a specific target for ERCC1-XPF cleavage.

-

Reaction: The purified ERCC1-XPF enzyme is incubated with the radiolabeled DNA substrate in the presence of varying concentrations of the inhibitor.

-

Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

-

Visualization: The gel is visualized using phosphorimager analysis to detect the cleaved and uncleaved DNA fragments.

-

Quantification: The intensity of the bands corresponding to the cleaved product is quantified to determine the extent of inhibition and calculate the IC50 value.[10]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is performed to determine if the inhibitors affect the DNA binding ability of the ERCC1-XPF complex.[6]

Protocol:

-

Protein-Inhibitor Incubation: Purified ERCC1-XPF is incubated with the inhibitor.

-

DNA Binding: A 32P-radiolabeled DNA substrate is added to the mixture to allow for the formation of the ERCC1-XPF-DNA complex.

-

Native Gel Electrophoresis: The samples are separated on a non-denaturing polyacrylamide gel, which keeps protein-DNA complexes intact.

-

Visualization: The gel is dried and exposed to a phosphor screen to visualize the radiolabeled DNA. A "shift" in the migration of the DNA indicates the formation of a protein-DNA complex. The lack of change in this shift in the presence of the inhibitor demonstrates that DNA binding is not affected.[10]

ERCC1-XPF in DNA Repair Signaling Pathways

The ERCC1-XPF complex is a key player in several DNA repair pathways. Understanding its interactions within these pathways is crucial for predicting the cellular effects of its inhibition.

Nucleotide Excision Repair (NER) Pathway

In NER, ERCC1-XPF is responsible for the 5' incision of the damaged DNA strand.[2][12] The recruitment of ERCC1-XPF to the site of damage is mediated by its interaction with the XPA protein.[12][13]

Conclusion

The development of specific inhibitors targeting the ERCC1-XPF endonuclease complex holds significant promise for enhancing the efficacy of DNA-damaging chemotherapies. The inhibitors identified to date, such as NSC143099 and NSC16168, have demonstrated potent and specific inhibition of the nuclease activity of ERCC1-XPF without compromising its ability to bind DNA. The experimental protocols outlined in this guide provide a robust framework for the continued discovery and characterization of novel ERCC1-XPF inhibitors. Further research and development in this area are crucial for translating these findings into effective clinical strategies for overcoming cancer chemoresistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of the ERCC1-XPF structure-specific endonuclease to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. ERCC1-XPF Endonuclease Facilitates DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERCC1 - Wikipedia [en.wikipedia.org]

- 9. Multiple Roles of the ERCC1-XPF Endonuclease in DNA Repair and Resistance to Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]

- 10. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Ercc1-Xpf Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize inhibitors of the ERCC1-XPF endonuclease, such as Ercc1-xpf-IN-1. The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) heterodimer is a critical nuclease in multiple DNA repair pathways, including Nucleotide Excision Repair (NER) and Interstrand Crosslink (ICL) repair.[1][2] Inhibition of this complex is a promising strategy to enhance the efficacy of DNA-damaging chemotherapies like cisplatin.[3][4]

Data Presentation

The following table summarizes quantitative data for exemplary ERCC1-XPF inhibitors.

| Compound | Assay Type | Target | IC50 (µM) | Kd (nM) | Cell Line | Notes |

| Compound 6 | Fluorescence Endonuclease Assay | ERCC1-XPF Activity | ~10 | - | - | Shown to inhibit NER in cells and sensitize HCT-116 cells to UVC radiation and cyclophosphamide.[1][5] |

| Compound 6 | Fluorescence Quenching Assay | ERCC1-XPF Binding | - | 140 ± 10 | - | Demonstrates direct binding to the ERCC1-XPF complex.[6] |

| B9 | Fluorescence Endonuclease Assay | ERCC1-XPF Activity | 0.49 | - | - | Potentiated UV radiation and cyclophosphamide toxicity in colorectal cancer cells. |

| F06 | Fluorescence Endonuclease Assay | ERCC1-XPF Activity | ~1.5 | - | - | Acts synergistically with cisplatin and mitomycin C. |

| Hit 1 | High-Throughput Screening | ERCC1-XPF Activity | ~0.5 (500 nM) | - | - | Identified from a primary screen and validated in a gel-based nuclease assay. |

| Hit 2 | High-Throughput Screening | ERCC1-XPF Activity | ~0.5 (500 nM) | - | - | Potentiated cisplatin antitumor activity in a lung cancer xenograft model. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of ERCC1-XPF in DNA repair and the general workflow for inhibitor testing.

Caption: Role of ERCC1-XPF in DNA repair and its inhibition.

Caption: General workflow for testing ERCC1-XPF inhibitors.

Experimental Protocols

Fluorescence-Based Endonuclease Assay

This assay measures the ability of a compound to inhibit the endonuclease activity of ERCC1-XPF on a synthetic DNA substrate.[6]

Principle: A stem-loop DNA oligonucleotide is labeled with a fluorophore (e.g., FAM) at the 5'-end and a quencher (e.g., dabcyl) at the 3'-end. In its intact state, the fluorescence is quenched. Upon cleavage by ERCC1-XPF, the fluorophore-containing fragment is released, leading to an increase in fluorescence that can be monitored in real-time.[5][6]

Materials:

-

Purified recombinant human ERCC1-XPF protein

-

FAM/Dabcyl-labeled stem-loop DNA substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM NaCl, 0.75 mM MnCl₂, 0.5 mM DTT, 10% glycerol[7]

-

This compound or other test compounds

-

DMSO (for compound dilution)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

In a 384-well plate, add the diluted test compound.

-

Add the ERCC1-XPF protein to a final concentration of approximately 3 nM.[5]

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 25°C.

-

Measure the fluorescence intensity every minute for 30-60 minutes.

-

Excitation: 485 nm, Emission: 520 nm.[5]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each compound concentration.

-

Plot the velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Proximity Ligation Assay (PLA) for ERCC1-XPF Heterodimerization

This cell-based assay visualizes and quantifies the interaction between ERCC1 and XPF proteins within intact cells. A reduction in PLA signal indicates that the inhibitor disrupts the heterodimer formation.

Principle: Two primary antibodies, raised in different species, recognize ERCC1 and XPF. Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) bind to the primary antibodies. If ERCC1 and XPF are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected with fluorescently labeled probes, appearing as distinct fluorescent foci.[8]

Materials:

-

Human cancer cell line (e.g., A549, HCT-116)

-

Primary antibodies: rabbit anti-ERCC1 and mouse anti-XPF

-

Duolink® In Situ PLA Kit (or equivalent) containing:

-

PLA probes (anti-rabbit MINUS and anti-mouse PLUS)

-

Ligation solution and ligase

-

Amplification solution and polymerase

-

Detection reagents

-

Wash buffers

-

-

This compound or other test compounds

-

Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.2% Triton X-100)

-

Mounting medium with DAPI

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 2 µM) or vehicle (DMSO) for 24 hours.[6]

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

PLA Protocol (follow manufacturer's instructions):

-

Blocking: Block the samples to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with both rabbit anti-ERCC1 and mouse anti-XPF primary antibodies overnight at 4°C.

-

PLA Probe Incubation: Wash and then incubate with the anti-rabbit MINUS and anti-mouse PLUS PLA probes for 1 hour at 37°C.

-

Ligation: Wash and then add the ligation mix. Incubate for 30 minutes at 37°C.

-

Amplification: Wash and add the amplification mix. Incubate for 100 minutes at 37°C.

-

-

Imaging and Analysis:

-

Wash and mount the coverslips with mounting medium containing DAPI.

-

Visualize the PLA signals using a fluorescence microscope.

-

Quantify the number of fluorescent foci per cell nucleus. A significant decrease in the number of foci in inhibitor-treated cells compared to the control indicates disruption of the ERCC1-XPF interaction.

-

Cell Viability (MTS) Assay for Chemosensitization

This assay determines if inhibiting ERCC1-XPF can sensitize cancer cells to DNA-damaging agents like cisplatin.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.

Materials:

-

Human cancer cell line (e.g., H1299, A549)[9]

-

Complete cell culture medium

-

This compound or other test compounds

-

Cisplatin

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Absorbance plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[10]

-

Compound Treatment:

-

Treat the cells with a fixed, non-toxic concentration of this compound (e.g., 10 µM).

-

Concurrently, treat the cells with a range of concentrations of cisplatin (e.g., 0.1 µM to 50 µM).

-

Include controls: untreated cells, cells treated with inhibitor alone, and cells treated with cisplatin alone.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Compare the IC50 of cisplatin in the presence and absence of the ERCC1-XPF inhibitor. A significant reduction in the cisplatin IC50 indicates chemosensitization.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Downregulation of XPF–ERCC1 enhances cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downregulation of XPF-ERCC1 enhances cisplatin efficacy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence-based incision assay for human XPF–ERCC1 activity identifies important elements of DNA junction recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 近接ライゲーションアッセイ(PLA)の原理 [sigmaaldrich.com]

- 9. Unveiling Novel ERCC1–XPF Complex Inhibitors: Bridging the Gap from In Silico Exploration to Experimental Design | MDPI [mdpi.com]

- 10. Combined paclitaxel, cisplatin and fluorouracil therapy enhances ionizing radiation effects, inhibits migration and induces G0/G1 cell cycle arrest and apoptosis in oral carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ercc1-xpf-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ercc1-xpf-IN-1, a potent and high-affinity inhibitor of the ERCC1-XPF nuclease, in a cell culture setting. This document includes detailed protocols for key experiments, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) complex is a structure-specific endonuclease that plays a critical role in multiple DNA repair pathways, including Nucleotide Excision Repair (NER), Interstrand Crosslink (ICL) repair, and Double-Strand Break (DSB) repair.[1][2] Due to its central role in repairing DNA damage induced by various chemotherapeutic agents, the ERCC1-XPF complex is a compelling target for cancer therapy.[3] Inhibition of ERCC1-XPF can sensitize cancer cells to DNA damaging agents, offering a promising strategy to overcome chemoresistance.[1][4]

This compound is a small molecule inhibitor that targets the ERCC1-XPF complex with high affinity, demonstrating an IC50 value of 0.49 µM.[5] By inhibiting the endonuclease activity of this complex, this compound potentiates the cytotoxic effects of DNA damaging agents such as UV radiation and cyclophosphamide.[5] These notes provide the necessary information for researchers to effectively incorporate this compound into their cell culture-based investigations.

Data Presentation

Physicochemical Properties and In Vitro Activity of this compound

| Property | Value | Reference |

| IC50 (ERCC1-XPF) | 0.49 µM | [5] |

| Solubility in DMSO | 100 mg/mL (197.61 mM) with sonication | [5] |

| log D (pH 7.4) | 2.01 | [5] |

| Metabolism | Moderate rate in human liver microsomes | [5] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [5] |

Cellular Activity of this compound in HCT-116 Cells

| Assay | Concentration | Incubation Time | Observed Effect | Reference |

| Inhibition of CPD Removal | 2 µM | 0-24 hours | Significantly inhibits the removal of UV-induced Cyclobutane Pyrimidine Dimers (CPDs). | [5] |

| Cytotoxicity | 5 µM | 72 hours | Approximately 95% of cells survived, indicating low single-agent cytotoxicity at this concentration. | [5] |

| Sensitization to Cyclophosphamide | 2 and 4 µM | 72 hours | Significantly sensitizes cells to the cytotoxic effects of cyclophosphamide. | [5] |

Experimental Protocols

Cell Culture and Maintenance

This protocol provides general guidelines for the culture of HCT-116 and A549 cells, two cell lines commonly used in studies involving ERCC1-XPF inhibitors.

Materials:

-

Human colorectal carcinoma cell line HCT-116 (ATCC CCL-247)

-

Human lung carcinoma cell line A549 (ATCC CCL-185)

-

For HCT-116: McCoy's 5a Medium (e.g., GIBCO #16600)

-

For A549: 1:1 DMEM/F12 media

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

L-glutamine

-

Non-essential amino acids

-

Sodium pyruvate

-

0.25% (w/v) Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other sterile consumables

Procedure:

-

Media Preparation:

-

Cell Thawing and Plating:

-

Rapidly thaw a cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed growth medium.

-

Centrifuge at 1500 rpm for 5 minutes.[6]

-

Discard the supernatant and resuspend the cell pellet in fresh growth medium.

-

Plate the cells in an appropriate culture vessel (e.g., T-75 flask).

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell growth and morphology daily.

-

Change the medium every 2-3 days.

-

-

Cell Subculture (Splitting):

-

When cells reach 70-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.

-

Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell layer (e.g., 1-2 mL for a T-75 flask).

-

Incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding at least an equal volume of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension to a new culture vessel containing fresh growth medium (e.g., a 1:5 split for HCT-116).[6]

-

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock, dissolve the appropriate amount of powder in DMSO. Sonication may be required to fully dissolve the compound.[5]

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Immunofluorescence Assay for Cyclobutane Pyrimidine Dimer (CPD) Removal

This protocol is designed to assess the effect of this compound on the repair of UV-induced DNA damage.

Materials:

-

HCT-116 cells

-

Sterile glass coverslips in a multi-well plate

-

PBS

-

UVC light source (254 nm)

-

This compound

-

Fixation solution: 2% paraformaldehyde

-

Permeabilization solution: 0.2% Triton X-100 in PBS

-

Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Mouse anti-thymine dimer monoclonal antibody (e.g., Kamiya Biomedical, cat. no. MC-062)[7]

-

Secondary antibody: Alexa Fluor-conjugated goat anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed HCT-116 cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with this compound (e.g., 2 µM) or vehicle control (e.g., 0.2% DMSO) for a specified time (e.g., 1 hour) before UV irradiation.[7]

-

-

UV Irradiation:

-

Wash the cells once with PBS.

-

Remove the PBS and irradiate the cells with a specific dose of UVC (e.g., 10 J/m²).

-

Immediately add back the medium containing this compound or vehicle control.

-

-

Repair Incubation: Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours) to allow for DNA repair.

-

Immunostaining:

-

Wash the cells twice with PBS.

-

Fix the cells with 2% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-CPD antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the fluorescence intensity of the CPD signal within the nuclei. A decrease in fluorescence intensity over time indicates DNA repair.

-

Proximity Ligation Assay (PLA) for ERCC1-XPF Interaction

This assay allows for the in situ visualization and quantification of the interaction between ERCC1 and XPF proteins and can be used to assess the disruptive effect of this compound.

Materials:

-

A549 cells

-

8-well chamber slides (e.g., Ibidi)

-

This compound

-

Fixation and permeabilization reagents (as for immunofluorescence)

-

Primary antibodies: Rabbit anti-ERCC1 and Mouse anti-XPF

-

PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

-

Ligation and amplification reagents (e.g., Duolink® In Situ Red Starter Kit Mouse/Rabbit)

-

DAPI

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed 3 x 10⁴ A549 cells per well in an 8-well chamber slide and allow them to adhere overnight.[7]

-

Inhibitor Treatment: Treat the cells with this compound (e.g., 2 µM) or vehicle control (0.2% DMSO) for 24 hours.[7]

-

Fixation and Permeabilization: Follow the standard protocol for fixing and permeabilizing the cells as described in the immunofluorescence protocol.

-

PLA Protocol:

-

Follow the manufacturer's instructions for the PLA kit. This typically involves:

-

Blocking the samples.

-

Incubating with the primary antibodies against ERCC1 and XPF.

-

Incubating with the PLA probes, which are secondary antibodies conjugated with oligonucleotides.

-

Ligating the oligonucleotides to form a circular DNA template if the proteins are in close proximity (<40 nm).

-

Amplifying the circular DNA template via rolling circle amplification.

-

Detecting the amplified product with fluorescently labeled oligonucleotides.

-

-

-

Imaging and Analysis:

-

Counterstain the nuclei with DAPI.

-

Visualize the PLA signals (appearing as fluorescent dots) and nuclei using a fluorescence microscope.

-